(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Overview
Description
(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve the use of copper oxide to form a green precipitate that can be detected by dissolution in hydrochloric acid . This method is often used for the detection of cancer, indicating its potential application in medical diagnostics .
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Scientific Research Applications
(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can lead to changes in biochemical pathways, making it useful in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine dihydrochloride: This compound has a similar structure but with an ethyl group instead of a dimethyl group.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: This compound contains a benzo ring fused to the imidazole ring, providing different chemical properties.
Uniqueness: The presence of two methyl groups on the imidazole ring provides steric hindrance and electronic effects that can influence its chemical behavior and interactions with other molecules .
Properties
IUPAC Name |
(2,3-dimethylimidazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(3-7)9(5)2;;/h4H,3,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYVLALOOKWLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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